molecular formula C6H6BrNOZn B14886196 5-Methoxy-2-pyridylzinc bromide

5-Methoxy-2-pyridylzinc bromide

Cat. No.: B14886196
M. Wt: 253.4 g/mol
InChI Key: QOEZWLANVBYECJ-UHFFFAOYSA-M
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Description

5-Methoxy-2-pyridylzinc bromide is an organozinc compound with the molecular formula C₆H₆BrNOZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and is known for its utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-2-pyridylzinc bromide can be synthesized through the direct insertion of zinc into 5-methoxy-2-bromopyridine in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis method. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is then packaged in glass bottles with screw caps and septa to maintain its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including substitution and addition reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-methoxy-2-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its organic group to a metal catalyst (e.g., palladium or nickel). This is followed by the reductive elimination step, which forms the desired carbon-carbon bond . The molecular targets and pathways involved are primarily the metal catalysts and the electrophiles used in the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-pyridylzinc bromide is unique due to the presence of the methoxy group at the 5-position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can provide different electronic and steric properties compared to its analogs, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

bromozinc(1+);5-methoxy-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.BrH.Zn/c1-8-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEZWLANVBYECJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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